5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride
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Description
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride is a useful research compound. Its molecular formula is C7H11ClN4 and its molecular weight is 186.64 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride are mTOR kinase and PI3 kinase . These kinases play crucial roles in cellular processes such as cell growth, proliferation, and survival .
Mode of Action
The compound interacts with its targets (mTOR and PI3 kinases) by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of mTOR and PI3 kinases affects several biochemical pathways. One of the key pathways is the PI3K/AKT/mTOR pathway , which is involved in cell survival and growth . By inhibiting mTOR and PI3 kinases, the compound disrupts this pathway, potentially leading to reduced cell proliferation and survival .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell growth and proliferation due to the disruption of the PI3K/AKT/mTOR pathway . This could potentially lead to the death of cells that rely on this pathway for survival .
Biochemical Analysis
Biochemical Properties
The primary targets of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride are mTOR kinase and PI3 kinase. These kinases play crucial roles in cellular processes such as cell growth, proliferation, and survival. The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity.
Cellular Effects
The molecular and cellular effects of this compound primarily involve the inhibition of cell growth and proliferation due to the disruption of the PI3K/AKT/mTOR pathway. This could potentially lead to the death of cells that rely on this pathway for survival.
Molecular Mechanism
The compound interacts with its targets (mTOR and PI3 kinases) by binding to their active sites, thereby inhibiting their activity. This inhibition disrupts the normal functioning of these kinases, leading to changes in the cellular processes they regulate. The blocking effect prevents mTOR from signaling to downstream pathways that control cell growth .
Temporal Effects in Laboratory Settings
Currently, there is limited information available on the temporal effects of this compound in laboratory settings. It is known that the compound has a melting point of 206-211 °C (decomposition) and is typically stored at 2-8°C .
Metabolic Pathways
The inhibition of mTOR and PI3 kinases by this compound affects several biochemical pathways. One of the key pathways is the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth.
Properties
CAS No. |
157327-50-9 |
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Molecular Formula |
C7H11ClN4 |
Molecular Weight |
186.64 g/mol |
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C7H10N4.ClH/c8-7-10-4-5-3-9-2-1-6(5)11-7;/h4,9H,1-3H2,(H2,8,10,11);1H |
InChI Key |
MGJMGASPHSHRTG-UHFFFAOYSA-N |
Isomeric SMILES |
C1C[NH2+]CC2=CN=C(N=C21)[NH3+].[Cl-].[Cl-] |
SMILES |
C1CNCC2=CN=C(N=C21)N.Cl.Cl |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)N.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.